4,5-bis(4-chlorophenyl)-2-phenyl-1H-imidazole
Overview
Description
The compound “4,5-bis(4-chlorophenyl)-2-phenyl-1H-imidazole” is a type of organic compound known as stilbenes . Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety . They are derived from the common phenylpropene (C6-C3) skeleton building block . The introduction of one or more hydroxyl groups to a phenyl ring leads to stilbenoids .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-((4, 5-bis(hydroxyl methyl)-1H-imidazole-1-yl) methyl) – 3 -phenyl / (p-tolyl) / (4- methoxy phenyl) / (4-chlorophenyl) urea was carried out by deprotection of isopropylidene 1-(6, 6-dimethyl-4, 8-dihydro-1H-[1, 3] dioxepino[5, 6-d] imidazole-1-yl) methyl)-3-phenyl / (p-tolyl) / (4-methoxy phenyl) / (4-chlorophenyl) ureas .Molecular Structure Analysis
The molecular formula of the compound is C30H32Cl2N4O3 . The average mass is 567.506 Da and the monoisotopic mass is 566.185120 Da .Scientific Research Applications
Antibacterial Agents
4,5-bis(4-chlorophenyl)-2-phenyl-1H-imidazole and its analogues have been explored as potential antibacterial agents. A study by Antolini et al. (1999) found that certain structural features, such as the presence of two aryl rings and the imidazole NH, are crucial for activity against methicillin-resistant Staphylococcus aureus (MRSA) (Antolini et al., 1999).
Polymer Synthesis
Ghaemy et al. (2013) synthesized new para-linked diether-diamines, including derivatives of this compound, for the preparation of novel poly(amide-ether)s. These polymers exhibited properties such as high glass-transition temperatures and fluorescence emission, making them potentially useful in various applications (Ghaemy et al., 2013).
Material Science
Felsmann et al. (2012) studied the crystal structures of solvated bisimidazole derivatives, including a 4,5-bis(4-chlorophenyl)-1H-imidazole derivative. Their research suggested these compounds as potential inclusion hosts due to their distinct conformations and solvent interactions (Felsmann et al., 2012).
Corrosion Inhibition
Prashanth et al. (2021) synthesized imidazole derivatives, including a 4,5-bis(4-chlorophenyl)-1H-imidazole derivative, for corrosion inhibition on mild steel. These compounds exhibited strong adsorption and high corrosion inhibition efficiency, making them valuable in materials protection (Prashanth et al., 2021).
Optoelectronic Applications
In the field of optoelectronics, Yan et al. (2010) synthesized 1,3,4-oxadiazole derivatives containing an imidazole unit, including a derivative of 4,5-bis(4-chlorophenyl)-1H-imidazole. These compounds displayed unique optical behaviors, suggesting potential applications in organic light-emitting diodes (OLEDs) (Yan et al., 2010).
Properties
IUPAC Name |
4,5-bis(4-chlorophenyl)-2-phenyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2/c22-17-10-6-14(7-11-17)19-20(15-8-12-18(23)13-9-15)25-21(24-19)16-4-2-1-3-5-16/h1-13H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMECLFLDZWEORI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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